N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide is a complex organic compound characterized by the presence of multiple dimethylamino groups and a mesityloxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form an intermediate Schiff base.
Addition of Mesityloxalamide: The intermediate is then reacted with mesityloxalamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-benzoyloxalamide
- N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-toluoyloxalamide
Uniqueness
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide is unique due to the presence of the mesityloxalamide moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-15-12-16(2)21(17(3)13-15)25-23(29)22(28)24-14-20(27(6)7)18-8-10-19(11-9-18)26(4)5/h8-13,20H,14H2,1-7H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQNHXDYASUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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